molecular formula C18H17N3O3 B2955546 4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile CAS No. 2248264-70-0

4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile

Cat. No.: B2955546
CAS No.: 2248264-70-0
M. Wt: 323.352
InChI Key: YNZHUGXTMRNHPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a morpholine ring and a pyridine ring . Morpholine is a common motif in many pharmaceuticals and biologically active compounds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols and their derivatives . Pyridine derivatives can be synthesized through various methods including the Chichibabin synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The morpholine ring provides a degree of three-dimensionality to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could influence its solubility and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Unfortunately, without more specific information, it’s difficult to provide an accurate description .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and chemical properties. Given the presence of a morpholine ring, it could potentially be explored for pharmaceutical applications .

Properties

IUPAC Name

4-[4-(3-methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-3-2-8-20-17(13)24-16-6-4-14(5-7-16)18(22)21-9-10-23-12-15(21)11-19/h2-8,15H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZHUGXTMRNHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2=CC=C(C=C2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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